4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide
Description
4-[(4-Amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide is a thienopyrimidine derivative characterized by a bicyclic benzothieno[2,3-d]pyrimidine core fused with a tetrahydro ring system. Key structural features include:
- A sulfanyl (-S-) linkage at position 2, connecting to a butanamide chain with a terminal N-(2-hydroxyethyl) group.
- The tetrahydrobenzothieno moiety contributes to conformational rigidity and hydrophobic interactions.
This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thienopyrimidines, which are known for antitumor, antimicrobial, and enzyme-inhibitory activities . The hydroxyethyl group may improve solubility compared to analogs with purely hydrophobic substituents .
Properties
IUPAC Name |
4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S2/c17-14-13-10-4-1-2-5-11(10)24-15(13)20-16(19-14)23-9-3-6-12(22)18-7-8-21/h21H,1-9H2,(H,18,22)(H2,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTUZNJULRHFBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCCCC(=O)NCCO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide typically involves multiple steps. One common method starts with the cyclization of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide to form the core thienopyrimidine structure. This intermediate is then reacted with phosphorous oxychloride to introduce a chloro group, which is subsequently displaced by various amines to yield the final product .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives in combating malaria. The compound under discussion has been synthesized and evaluated for its activity against Plasmodium falciparum, the parasite responsible for malaria.
- Study Findings : A series of derivatives were tested for their in vitro antiplasmodial activity, with IC50 values ranging from 0.74 to 6.4 μM. Notably, compounds F4 and F16 exhibited significant activity (IC50 = 0.75 and 0.74 μM respectively) against chloroquine-resistant strains of P. falciparum .
- Mechanism of Action : The structural modifications on the thienopyrimidine scaffold influence the biological activity, suggesting that specific substitutions can enhance efficacy against malaria .
Anticancer Properties
The compound has also shown promise in anticancer research, particularly against various human cancer cell lines.
- Cell Line Studies : In vitro assessments demonstrated non-cytotoxicity against human lung (A549) and cervical (HeLa) cancer cell lines. The selectivity indices indicated that these compounds could selectively target cancer cells without harming normal cells .
- Histone Deacetylase Inhibition : Some derivatives have been reported to exhibit moderate to strong histone deacetylase inhibitory activity, which is crucial for regulating gene expression in cancer cells . This suggests potential applications in cancer therapy by modulating epigenetic factors.
Antimicrobial Activity
The antimicrobial properties of thieno[2,3-d]pyrimidine derivatives have been explored as well.
- Broad-Spectrum Activity : Compounds derived from this scaffold have demonstrated effectiveness against a range of microbial strains. Their structural similarity to known antimicrobial agents positions them as candidates for developing new antibiotics .
Comprehensive Data Table
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in lipid metabolism, thereby reducing cholesterol levels. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thienopyrimidine Derivatives
Key Observations:
- Sulfanyl linkages are common, but chain length (butanamide vs. acetamide) influences binding kinetics .
- Substituents on the pyrimidine core (e.g., 4-amino vs. 4-oxo) modulate electronic properties and target affinity .
Biological Activity
The compound 4-[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide is a member of the benzothieno-pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H27N5OS2
- Molecular Weight : 393.57 g/mol
- CAS Number : 613219-40-2
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds similar to 4-[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide exhibit significant anticancer properties. A study on Mannich bases, which share structural similarities with this compound, demonstrated cytotoxic effects against various cancer cell lines including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The IC50 values for these compounds ranged from 0.2 to 10 μM, indicating potent activity against these cancer types .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to act as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly dividing cells .
- Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to cell death.
Antimicrobial Activity
The compound's structural characteristics may also confer antimicrobial properties. Research on related benzothieno-pyrimidine derivatives has suggested potential antibacterial and antifungal activities. These findings warrant further investigation into the specific antimicrobial efficacy of 4-[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide.
Case Studies
- Cytotoxicity Testing : A series of tests conducted on human cancer cell lines revealed that derivatives of benzothieno-pyrimidines exhibited selective cytotoxicity. For instance:
- In Vivo Studies : Preliminary in vivo studies indicated that similar compounds could reduce tumor size in murine models when administered at specific dosages. These studies highlight the need for more extensive testing to confirm efficacy and safety profiles.
Summary of Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?
- Methodology: Multi-step synthesis typically involves nucleophilic substitution at the 2-sulfanyl position of the benzothieno[2,3-d]pyrimidine core. Key steps include:
- Alkylation or thiolation using reagents like aluminum amalgam in aqueous tetrahydrofuran (THF) to introduce the sulfanyl group .
- Purification via recrystallization or column chromatography to isolate intermediates and final products .
- Optimization requires controlled temperature (e.g., 0–5°C for sensitive reactions) and solvent selection (e.g., DMF for polar intermediates) .
- Validation: Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
Q. How can researchers confirm the structural integrity of this compound and its intermediates?
- Methodology:
- NMR spectroscopy: Analyze - and -NMR to verify substituent positions (e.g., sulfanyl linkage at C2, hydroxyethyl group) .
- Mass spectrometry (MS): Confirm molecular weight (e.g., 416.5 g/mol for related analogs) and fragmentation patterns .
- X-ray crystallography: Resolve bond lengths/angles in the benzothieno-pyrimidine core for structural validation .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in biological activity data across studies?
- Methodology:
- Dose-response profiling: Test compound efficacy at varying concentrations (e.g., 1–100 µM) in enzyme inhibition assays (e.g., COX-2 or kinase targets) .
- Structural analogs comparison: Synthesize derivatives with modified substituents (e.g., replacing hydroxyethyl with propyl) to isolate pharmacophoric groups .
- Statistical design of experiments (DoE): Apply factorial designs to assess interactions between variables (e.g., solvent polarity, temperature) influencing activity .
Q. How can computational modeling enhance the understanding of this compound’s enzyme interactions?
- Methodology:
- Molecular docking: Use software like AutoDock to predict binding poses with target enzymes (e.g., cyclooxygenase). Focus on hydrogen bonding between the amino group and catalytic residues .
- Quantum chemical calculations: Calculate electron density maps to identify reactive sites (e.g., sulfanyl group’s nucleophilicity) .
- MD simulations: Simulate ligand-protein stability over 100 ns to validate docking results .
Q. What experimental approaches are critical for evaluating the compound’s pharmacokinetics (PK) in preclinical studies?
- Methodology:
- In vitro assays: Measure metabolic stability using liver microsomes (e.g., rat/human CYP450 isoforms) and plasma protein binding .
- Permeability studies: Use Caco-2 cell monolayers to assess intestinal absorption (Papp >1×10<sup>−6</sup> cm/s indicates high bioavailability) .
- In vivo PK: Administer via IV/oral routes in rodent models; quantify plasma levels via LC-MS/MS to calculate AUC, t1/2, and clearance .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodology:
- Reproduce conditions: Compare solvent systems (e.g., THF vs. DCM), catalyst loading (e.g., 1–5 mol%), and reaction times .
- Impurity profiling: Use HPLC-MS to identify side products (e.g., over-alkylation or oxidation byproducts) .
- Scale-up adjustments: Optimize stirring rate and heat transfer for larger batches to minimize side reactions .
Structural and Functional Insights
Q. What role do the hydroxyethyl and sulfanyl groups play in the compound’s bioactivity?
- Methodology:
- SAR studies: Synthesize analogs lacking hydroxyethyl/sulfanyl groups and compare IC50 values in enzyme assays .
- Solubility testing: Measure logP (e.g., <2.5 for hydroxyethyl derivatives) to correlate hydrophilicity with membrane permeability .
- X-ray crystallography: Resolve ligand-enzyme complexes to visualize hydrogen bonding between hydroxyethyl and active-site residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
